Bis(vinylsulfonylmethyl) ether
Overview
Description
Bis(vinylsulfonylmethyl) ether is an organic compound with the molecular formula C6H10O5S2 and a molecular weight of 226.27 g/mol. It is a colorless liquid with a pungent odor and is known for its high reactivity due to the presence of vinyl sulfone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(vinylsulfonylmethyl) ether can be synthesized through the reaction of bis(chloromethyl) ether with sodium vinyl sulfonate in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the substitution of chlorine atoms with vinyl sulfone groups.
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(vinylsulfonylmethyl) ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinyl sulfone groups to sulfonyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonyl compounds, and various substituted products depending on the nucleophile used .
Scientific Research Applications
Bis(vinylsulfonylmethyl) ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, due to its ability to form stable covalent bonds with thiol and amine groups.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(vinylsulfonylmethyl) ether involves the formation of covalent bonds with nucleophilic groups in target molecules. The vinyl sulfone groups react with thiol and amine groups, leading to the formation of stable sulfonyl linkages. This reactivity makes it a valuable tool in the modification of biomolecules and the development of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(vinylsulfonylmethyl) ether include:
Divinyl sulfone: Another compound with two vinyl sulfone groups, used in similar applications.
Bis(2-vinylsulfonylethyl) ether: A related compound with a similar structure and reactivity.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical modifications, such as in the synthesis of complex organic molecules and the modification of biomolecules .
Properties
IUPAC Name |
1-(ethenylsulfonylmethoxymethylsulfonyl)ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S2/c1-3-12(7,8)5-11-6-13(9,10)4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCBFNNGGVPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)COCS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051942 | |
Record name | Bis(vinylsulphonylmethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-50-5 | |
Record name | 1,1′-[Oxybis(methylenesulfonyl)]bis[ethene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26750-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1,1'-(oxybis(methylenesulfonyl))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1'-[oxybis(methylenesulfonyl)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(vinylsulphonylmethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(vinylsulphonylmethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.